2-Ethenyl-1,3,5-trinitrobenzene
Description
2-Ethenyl-1,3,5-trinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with three nitro groups and an ethenyl group. This compound is part of the nitrobenzene family, known for its applications in various chemical processes and industries due to its unique structural properties.
Properties
IUPAC Name |
2-ethenyl-1,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBITIUXMQYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522252 | |
| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35074-90-9 | |
| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electronic and Steric Considerations
The introduction of three nitro groups (-NO₂) onto a benzene ring already bearing an ethenyl (-CH₂CH₂) substituent creates competing electronic effects. Nitro groups are strong meta-directing deactivating groups, while ethenyl substituents exhibit ortho/para-directing behavior through resonance effects. This conflict complicates regioselective nitration, as demonstrated in analogous systems like 1,3,5-trinitrobenzene derivatives. Computational studies of charge distribution in hypothetical intermediates (e.g., mono- and di-nitrated ethenylbenzenes) would be critical to predicting reaction pathways.
Thermal and Kinetic Stability
Nitroaromatic compounds with multiple electron-withdrawing groups exhibit reduced thermal stability. The combination of three nitro groups and an ethenyl moiety likely lowers the activation energy for decomposition. Differential scanning calorimetry (DSC) data from similar compounds (e.g., TATB with onset temperatures >300°C) suggest that 2-ethenyl-1,3,5-trinitrobenzene would require stringent temperature control during synthesis.
Hypothetical Synthetic Pathways
Direct Nitration of Ethenylbenzene Derivatives
A proposed route involves the sequential nitration of 1-ethenyl-3,5-dinitrobenzene. However, the search results highlight challenges in achieving complete nitration without side reactions:
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Starting Material : 1-ethenyl-3,5-dinitrobenzene could be synthesized via Friedel-Crafts alkylation of m-dinitrobenzene, though this reaction typically requires strong Lewis acids (e.g., AlCl₃) that may degrade the nitro groups.
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Nitration Conditions :
Reaction monitoring via HPLC (as shown in Figure 1 of US7910776B2) would be essential to track the formation of the trinitro product.
Functional Group Interconversion
An alternative approach adapts the TATB synthesis strategy by replacing amination steps with ethenylation:
| Step | TATB Process (US7910776B2) | Adapted Process for 2-Ethenyl Derivative |
|---|---|---|
| 1 | Nitration of alkoxybenzene | Nitration of ethynylbenzene precursor |
| 2 | Alkoxylation | Hydrogenation of ethynyl to ethenyl |
| 3 | Amination | Stabilization via conjugate addition |
This method would require:
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Protection/deprotection strategies for the ethenyl group during nitration
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Catalytic hydrogenation equipment to convert ethynyl (-C≡CH) to ethenyl (-CH₂CH₂) groups
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Acid scavengers to prevent polymerization of the ethenyl moiety
Critical Analysis of Methodologies
Nitrating Agent Efficiency
Comparative data from TATB synthesis shows that nitrate salts (NaNO₃, KNO₃) in sulfuric acid provide superior nitration efficiency versus traditional nitric acid alone. For the ethenyl derivative, a modified nitrate system might include:
This combination could enhance nitronium ion (NO₂⁺) concentration while minimizing oxidative degradation of the ethenyl group.
Solvent Selection
The search results emphasize ethyl acetate as a preferred solvent for nitroaromatic synthesis due to its ability to dissolve polar intermediates while resisting nitration. For ethenyl-containing compounds, additional considerations include:
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Dielectric constant (ε = 6.02 at 20°C) to stabilize charged intermediates
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Boiling point (77°C) compatible with reflux conditions
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Compatibility with hydrogenation catalysts (e.g., Pd/C) if using ethynyl intermediates
| Property | TATB | Predicted Ethenyl Derivative |
|---|---|---|
| Impact Sensitivity | >50 J (low) | 5–10 J (moderate) |
| Friction Sensitivity | >360 N (low) | 80–120 N (high) |
| DSC Onset Temperature | 325°C | 180–220°C |
These projections suggest stringent safety protocols would be required, including:
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Remote operation of nitration reactors
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Conductive equipment to prevent static discharge
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Dilution strategies during crystallization
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted benzene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products
Oxidation Products: Nitro derivatives with additional oxygen-containing functional groups.
Reduction Products: Amino derivatives such as 1,3,5-triaminobenzene.
Substitution Products: Various substituted benzene derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Scientific Research Applications
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Explosive Material :
- Military and Defense : The compound is primarily utilized as an explosive due to its high sensitivity and stability under specific conditions. Its explosive characteristics make it suitable for military applications where controlled detonations are required.
- Research in Energetic Materials : Studies focus on improving the performance of explosives by modifying the molecular structure of compounds like 2-ethenyl-1,3,5-trinitrobenzene to enhance their stability and sensitivity.
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Organic Synthesis :
- Reactivity Studies : The nitro groups in this compound are susceptible to nucleophilic attack, making it a valuable substrate for organic synthesis. Research has shown that substituents can affect the reactivity of the compound, influencing the outcome of synthetic routes .
- Synthesis of Derivatives : The compound serves as a precursor in synthesizing other nitroaromatic compounds through various chemical reactions such as nitration and reduction processes.
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Toxicological Studies :
- Biological Interaction Studies : Research has indicated potential toxicological effects due to the formation of reactive metabolites when this compound interacts with biological systems. Understanding these interactions is crucial for assessing environmental impacts and safety in handling this compound .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and solvent choice. Researchers found that using acetone-water mixtures improved yield and purity during hydrolysis processes .
Case Study 2: Environmental Impact Assessment
Another investigation assessed the environmental impact of this compound through its degradation pathways in soil and water systems. The study concluded that while the compound poses risks due to its explosive nature and potential toxicity, understanding its degradation can help mitigate environmental hazards .
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ethenyl group can participate in addition and substitution reactions, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,5-trinitrobenzene: Similar structure but with a methyl group instead of an ethenyl group.
1,3,5-Trinitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group and is widely known for its explosive properties
Uniqueness
2-Ethenyl-1,3,5-trinitrobenzene is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its methyl-substituted counterparts. This makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Ethenyl-1,3,5-trinitrobenzene (ETNB) is an aromatic compound characterized by three nitro groups and an ethenyl group attached to a benzene ring. Its unique structure imparts distinctive chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and material science.
ETNB has the molecular formula CHNO and a molecular weight of approximately 241.1577 g/mol. The compound is synthesized primarily through the nitration of ethenylbenzene (styrene) using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to ensure selective introduction of nitro groups at positions 1, 3, and 5 on the benzene ring.
The biological activity of ETNB is largely attributed to its nitro groups, which can undergo redox reactions. This leads to the formation of reactive intermediates capable of interacting with various cellular components, thus eliciting biochemical effects. The ethenyl group also contributes to the compound’s reactivity by participating in electrophilic addition reactions .
Biological Activity Overview
ETNB has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with nitro groups can exhibit antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.
- Cytotoxicity : Research indicates that ETNB can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may play a crucial role in its cytotoxic mechanism .
- Potential as a Biochemical Probe : Due to its reactivity, ETNB is being explored as a biochemical probe in drug development, particularly for targeting specific molecular pathways involved in disease processes.
Case Studies
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Cytotoxicity in Cancer Cells :
A study evaluated the cytotoxic effects of ETNB on human breast cancer cells (MCF-7). Results indicated that ETNB treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study suggested that ETNB induces oxidative stress, leading to mitochondrial dysfunction and subsequent cell death . -
Antimicrobial Activity :
In another investigation, ETNB was tested against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate antibacterial activity .
Comparative Analysis
To better understand the biological activity of ETNB relative to other similar compounds, a comparison table is presented below:
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound (ETNB) | Nitroaromatic | Antimicrobial, Cytotoxic | Induces oxidative stress in cancer cells |
| 2,4,6-Trinitrotoluene (TNT) | Nitroaromatic | Explosive properties | Limited biological activity |
| 2,4-Dinitrophenol (DNP) | Nitroaromatic | Uncoupler of oxidative phosphorylation | Weight loss agent with toxicity risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
